![molecular formula C18H18N4O2 B2918524 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2379977-19-0](/img/structure/B2918524.png)
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPOB, and it is a pyrimidine-based molecule that has a piperidine ring attached to it. The aim of
作用機序
The mechanism of action of MPOB is not fully understood. However, it is believed that MPOB exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. MPOB has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, MPOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the biochemical and physiological effects of MPOB on normal cells and tissues are not fully understood.
実験室実験の利点と制限
One of the main advantages of MPOB is its potent antitumor activity against various cancer cell lines. This makes MPOB a promising lead compound for the development of new drugs that target specific molecular pathways. However, one of the limitations of MPOB is its complex synthesis method, which makes it difficult to produce large quantities of the compound for use in lab experiments.
将来の方向性
There are several future directions for the study of MPOB. One of the future directions is the development of new drugs that target specific molecular pathways using MPOB as a lead compound. Another future direction is the synthesis of novel polymers and materials using MPOB as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPOB on normal cells and tissues.
合成法
The synthesis of MPOB is a complex process that involves several steps. The first step involves the reaction of 5-methylpyrimidine-2-carboxylic acid with thionyl chloride to form 5-methylpyrimidine-2-carbonyl chloride. The second step involves the reaction of 5-methylpyrimidine-2-carbonyl chloride with piperidine to form 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride. The final step involves the reaction of 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride with benzonitrile to form 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile.
科学的研究の応用
MPOB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, MPOB has been identified as a potential lead compound for the development of new drugs that target specific molecular pathways. In materials science, MPOB has been used as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-11-20-18(21-12-13)24-16-5-7-22(8-6-16)17(23)15-4-2-3-14(9-15)10-19/h2-4,9,11-12,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLIBPOBZJTUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

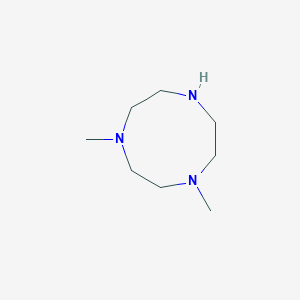
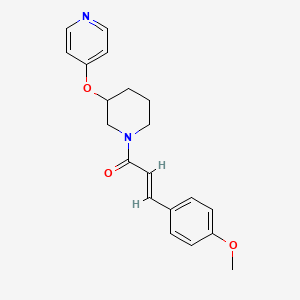
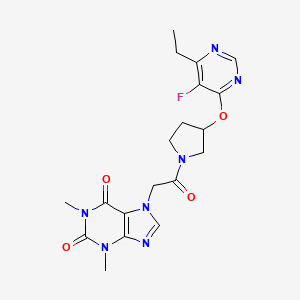
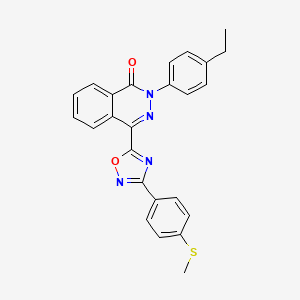
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)
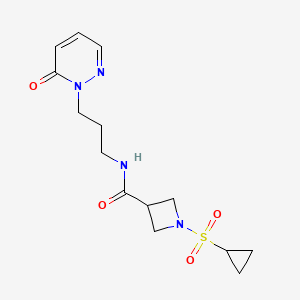
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)